Ylidene)methyl)phenoxy)ethan-1-amine
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Overview
Description
Ylidene)methyl)phenoxy)ethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phenoxy group attached to an ethan-1-amine backbone through a ylidene)methyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ylidene)methyl)phenoxy)ethan-1-amine typically involves the reaction of phenoxyethanol with a suitable ylidene)methyl precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where phenoxyethanol is treated with a ylidene)methyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing side reactions. The use of automated control systems ensures precise monitoring and adjustment of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ylidene)methyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
Ylidene)methyl)phenoxy)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Ylidene)methyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Ylidene)methyl)phenoxy)ethan-1-amine can be compared with other similar compounds, such as:
Phenoxyethanol: A simpler analog with a phenoxy group attached to an ethanol backbone, commonly used as a preservative and solvent.
Ylidene)methyl)phenoxy)ethanol: A related compound with a similar structure but lacking the amine group, used in various chemical syntheses.
Phenoxyethanamine: Another analog with a phenoxy group attached to an ethanamine backbone, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the phenoxy, ylidene)methyl, and ethan-1-amine moieties, which confer distinct chemical and biological properties not found in its simpler analogs.
Properties
IUPAC Name |
2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFXXDQMBHYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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